Homoeriodictyol (+/-)-

説明

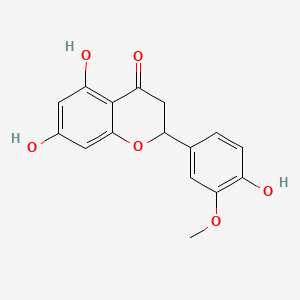

Homoeriodictyol (+/-)- is a flavanone, a type of flavonoid, known for its bitter-masking properties. It is extracted from the plant Yerba Santa (Eriodictyon californicum), which is native to America. The compound is chemically identified as 3’-methoxy-4’,5,7-trihydroxyflavanone . Homoeriodictyol (+/-)- is one of the four flavanones identified in Yerba Santa that exhibit taste-modifying properties, making it a valuable compound in the food and pharmaceutical industries .

準備方法

Synthetic Routes and Reaction Conditions: Homoeriodictyol (+/-)- can be synthesized through various chemical routes. One common method involves the use of l-tyrosine as a precursor. The process includes several steps such as hydroxylation, methylation, and cyclization to form the flavanone structure . The reaction conditions typically involve the use

生物活性

Homoeriodictyol (+/-) is a flavonoid compound that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, analgesic, and potential neuroprotective effects. This article reviews the current understanding of its biological activity based on various studies and highlights key findings, including data tables and case studies.

Chemical Structure and Properties

Homoeriodictyol is a trihydroxyflavanone characterized by three hydroxyl groups located at positions 4', 5, and 7 of the flavonoid structure. Its chemical formula is . This structure contributes to its biological activities, particularly its ability to interact with various biological targets.

Antinociceptive Activity

One significant area of research on homoeriodictyol is its antinociceptive (pain-relieving) properties. A study conducted on mice demonstrated that homoeriodictyol significantly reduced nociceptive behavior in various pain models:

- Acetic Acid-Induced Writhing Test : At a dose of 200 µg/kg, it achieved a 52.4% inhibition of writhing response.

- Hot Plate Test : It increased the latency period by 65.8% at the same dose.

- Formalin-Induced Paw Licking Test : It suppressed both neurogenic and inflammatory phases significantly .

The antinociceptive effects were reversed by naloxone, indicating that the compound acts through both central and peripheral pathways, possibly involving opioid receptors.

Effects on Glucose Metabolism

Homoeriodictyol has also been shown to influence glucose metabolism. In a study using differentiated Caco-2 cells (a model for intestinal absorption), homoeriodictyol increased glucose uptake by 29% at a concentration of 100 µM. This effect was mediated through the sodium-coupled glucose transporter SGLT-1, suggesting potential applications in managing glucose levels in metabolic disorders .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of homoeriodictyol reveal its potential in treating neurodegenerative conditions such as Alzheimer’s disease. A study indicated that both homoeriodictyol and eriodictyol improved memory impairment in mice induced by amyloid-beta (Aβ) peptide through modulation of the NLRP3 inflammasome pathway. The treatment resulted in reduced oxidative stress and neuronal damage .

Antioxidant and Anti-inflammatory Properties

Homoeriodictyol exhibits strong antioxidant properties, contributing to its anti-inflammatory effects. Research has shown that it can scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation .

Summary of Biological Activities

Case Studies

- Antinociceptive Study : Mice treated with varying doses of homoeriodictyol demonstrated a dose-dependent response in pain relief, highlighting its potential as a non-opioid analgesic alternative .

- Neuroprotection Research : The dual action on both memory improvement and inflammation modulation presents homoeriodictyol as a promising candidate for further research into Alzheimer's therapies .

科学的研究の応用

Introduction to Homoeriodictyol

Homoeriodictyol is a naturally occurring flavonoid, specifically a methylated derivative of eriodictyol, found in various plants. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antitumor effects. This article explores the scientific applications of homoeriodictyol across various fields, supported by case studies and data tables.

Neuroprotective Effects

Homoeriodictyol has shown significant potential in neuroprotection, particularly in models of Alzheimer's disease. Research indicates that it can cross the blood-brain barrier and improve memory impairment in mice by reducing neuronal damage, decreasing amyloid-beta levels, and downregulating oxidative stress and apoptosis levels. Studies have demonstrated that homoeriodictyol inhibits the NLRP3 inflammasome, which is implicated in neuroinflammation associated with Alzheimer's disease .

Case Study:

- Objective: Investigate the effect of homoeriodictyol on memory impairment.

- Methodology: Administered to mice with induced memory impairment.

- Results: Significant improvement in cognitive function was observed, with reductions in neuroinflammation markers.

Antinociceptive Properties

Homoeriodictyol exhibits antinociceptive effects, making it a candidate for pain management therapies. In various mouse models, it demonstrated a dose-dependent reduction in nociceptive behavior, effectively suppressing both neurogenic and inflammatory pain responses.

Case Study:

- Objective: Evaluate the pain-relieving properties of homoeriodictyol.

- Methodology: Tested using acetic acid-induced writhing tests and formalin-induced paw-licking assays.

- Results: Achieved a 52.4% inhibition of nociceptive behavior at a dose of 200 µg/kg .

Metabolic Regulation

Recent studies have indicated that homoeriodictyol influences glucose metabolism by enhancing glucose uptake through the sodium-glucose cotransporter SGLT-1 in Caco-2 cells. This property suggests its potential application in managing metabolic disorders such as diabetes.

Case Study:

- Objective: Assess the impact on glucose metabolism.

- Methodology: Evaluated glucose uptake in differentiated Caco-2 cells.

- Results: Homoeriodictyol increased glucose uptake by approximately 29% at a concentration of 100 µM .

Antioxidant and Anti-inflammatory Activities

Homoeriodictyol exhibits strong antioxidant properties, contributing to its anti-inflammatory effects. It has been shown to reduce oxidative stress markers and inflammatory cytokines in various experimental models.

Data Table: Antioxidant Activity of Homoeriodictyol

| Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 | |

| Ferric Reducing Power | 20 |

Potential Antitumor Activity

Research indicates that homoeriodictyol possesses antitumor properties, with studies showing its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODBIPDTXRIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020066 | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-98-9 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoeriodictyol (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOERIODICTYOL (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。